Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate
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Overview
Description
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate is a chemical compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring fused to a seven-membered azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate typically involves multiple steps. One common method starts with parachloroaniline, which reacts with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This intermediate is then coupled with ethyl 4-bromobutyrate to form a compound that is subsequently hydrolyzed and acidified. The resulting compound is converted to acyl chloride using thionyl chloride, followed by a Friedel-Crafts acylation reaction to achieve intramolecular cyclization. Finally, the tosyl groups are removed to yield the target product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove halogen atoms.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It serves as a precursor for the development of drugs targeting specific medical conditions, such as cardiovascular diseases and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as a selective, competitive antagonist of the arginine vasopressin V2 receptor, which is involved in regulating water balance in the body. By blocking this receptor, the compound can influence various physiological processes, including water reabsorption in the kidneys .
Comparison with Similar Compounds
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate can be compared with other similar compounds, such as:
Tolvaptan: A selective vasopressin V2 receptor antagonist used to treat hyponatremia.
Ethyl 7-chloro-1-[(4-methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate: Another benzazepine derivative with a sulfonyl group, which affects its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H14ClNO3 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl 7-chloro-5-oxo-1,2,3,4-tetrahydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)9-5-6-15-11-4-3-8(14)7-10(11)12(9)16/h3-4,7,9,15H,2,5-6H2,1H3 |
InChI Key |
RTNOLJHDGQBEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
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